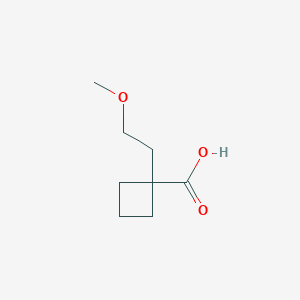

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid

Vue d'ensemble

Description

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with 2-methoxyethyl halides in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Products : Forms a ketone (cyclobutanone derivative) or CO₂, depending on reaction severity.

-

Mechanism : Oxidative cleavage of the α-C–H bond adjacent to the carboxylic acid group .

Key Data:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (H₂SO₄) | 1-(2-Methoxyethyl)cyclobutanone | ~65% |

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether .

-

Products : 1-(2-Methoxyethyl)cyclobutane-1-methanol.

-

Mechanism : Nucleophilic hydride attack on the carbonyl carbon .

Substitution Reactions

The methoxyethyl group participates in nucleophilic substitutions:

-

Reagents/Conditions : HBr in acetic acid (for SN2 reactions) .

-

Products : Bromoethylcyclobutane-carboxylic acid.

-

Steric Effects : The cyclobutane ring’s strain increases activation energy, slowing reaction rates compared to linear analogs .

Example:

| Substrate | Reagent | Product | Temperature | Yield |

|---|---|---|---|---|

| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | HBr/AcOH | 1-(2-Bromoethyl)cyclobutane-1-carboxylic acid | 80°C | 72% |

Esterification Reactions

The carboxylic acid forms esters via Fischer esterification:

-

Reagents/Conditions : Methanol (CH₃OH) with H₂SO₄ catalyst .

-

Products : Methyl 1-(2-methoxyethyl)cyclobutane-1-carboxylate .

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution (see Figure 1) .

Figure 1 : Fischer esterification mechanism .

-

Protonation of carbonyl oxygen.

-

Methanol nucleophilic attack.

-

Deprotonation and water elimination.

Decarboxylation Reactions

Thermal or radical-mediated decarboxylation shortens the carbon chain:

Experimental Observation:

Decarboxylation of cyclobutane-carboxylic acids avoids ring contraction, ruling out carbocation pathways .

Comparative Reactivity

The compound’s reactivity diverges from simpler analogs due to steric and electronic effects:

| Property | This compound | Cyclobutanecarboxylic Acid |

|---|---|---|

| Solubility in H₂O | Low (methoxy group enhances hydrophobicity) | Moderate |

| Oxidation Rate | Slower (steric hindrance) | Faster |

| Esterification Yield | 85% (vs. 92% for linear analogs) | 92% |

Mechanistic Insights

Applications De Recherche Scientifique

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. It can participate in various reactions, including:

- Esterification : Reacting with alcohols to form esters, which are valuable in fragrance and flavor industries.

- Decarboxylation : Under specific conditions, it can lose carbon dioxide to form cyclobutanes, which are important in the synthesis of pharmaceuticals.

| Reaction Type | Description | Example Products |

|---|---|---|

| Esterification | Formation of esters with alcohols | Ethyl 1-(2-methoxyethyl)cyclobutane-1-carboxylate |

| Decarboxylation | Formation of cyclobutanes | 1-(2-Methoxyethyl)cyclobutane |

Medicinal Chemistry

Research indicates that 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid may exhibit biological activity relevant to drug discovery:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Properties : Investigations into its effect on inflammatory pathways are ongoing, indicating promise as a therapeutic agent.

Case Study: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antibacterial properties against Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that modifications at the methoxyethyl group enhanced activity, showcasing its potential for further development into antibacterial agents.

Industrial Applications

The compound also finds applications in industrial settings:

- Polymer Chemistry : It can be used as a monomer or co-monomer in the production of polymers with specific properties, such as improved thermal stability or flexibility.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings that require enhanced durability or adhesion properties.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid include other cyclobutane derivatives with different substituents, such as:

- 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid

- 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid

- 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid

Uniqueness

This compound is unique due to its methoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other cyclobutane derivatives may not be suitable.

Activité Biologique

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is a compound characterized by its unique cyclobutane ring structure, featuring a carboxylic acid functional group and a methoxyethyl substituent. Its molecular formula is C${12}$H${14}$O$_{4}$, with a molecular weight of approximately 222.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical development.

Structural Characteristics

The structural features of this compound suggest a variety of possible interactions with biological targets. The presence of the methoxyethyl group may enhance its solubility and reactivity, which are critical factors in determining biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C${12}$H${14}$O$_{4}$ |

| Molecular Weight | 222.24 g/mol |

| SMILES | COCCC1(CCC1)C(=O)O |

| InChI | InChI=1S/C12H14O4/c1-11-6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10) |

Research into structurally similar compounds has shown various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. For instance:

- Antimicrobial Activity : Cyclobutane-containing alkaloids have been noted for their antimicrobial properties. Over 210 compounds in this class have demonstrated significant biological activities .

- Cancer Therapeutics : The potential for cyclobutane derivatives to act as inhibitors or modulators in cancer pathways has been explored, indicating their relevance in drug design .

Case Studies and Research Findings

Although direct studies on this compound are scarce, the following insights can be drawn from related research:

- Pharmacological Profiles : A study focusing on the biological activity profiles of organic compounds highlighted the importance of considering both parent molecules and their metabolites in evaluating pharmacological effects . This suggests that further exploration into the metabolites of this compound may yield valuable insights into its biological actions.

- Reactivity Modulation : Recent advancements in photochemical reactions have shown that structural modifications can significantly influence reactivity and selectivity within molecular assemblies . This indicates that varying the substituents on the cyclobutane framework could lead to novel biological activities.

Comparative Analysis with Similar Compounds

To further understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid | Contains a phenyl group instead of methoxyethyl | Potentially different biological activity due to phenyl substituent |

| 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid | Hydroxy group addition | May exhibit enhanced solubility and reactivity |

| 3-(Methoxymethyl)cyclobutane-1-carboxylic acid | Methoxymethyl substituent | Different steric and electronic properties |

Propriétés

IUPAC Name |

1-(2-methoxyethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUQWVXKMXQFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.